Ethyl 2-(5-chloro-2-fluorophenoxy)acetate

Lipophilicity Drug-likeness Physicochemical Properties

Researchers pursuing BTK/TRK kinase programs face budget overruns when using incorrect positional isomers. Ethyl 2-(5-chloro-2-fluorophenoxy)acetate (CAS 1531209-75-2) provides the validated 5-Cl-2-F pharmacophore at a 2.3-fold per-gram cost advantage over the 2-Cl-5-F analog. • 98% purity ensures reliable parallel synthesis outcomes. • Moderate logP (2.664) supports orally bioavailable candidate design. • Hydrolyzable ethyl ester enables direct conjugation to E3 ligase ligands for PROTAC development. • Ideal scaffold for focused kinase inhibitor library generation targeting low-nanomolar potency.

Molecular Formula C10H10ClFO3
Molecular Weight 232.64
CAS No. 1531209-75-2
Cat. No. B2597241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-chloro-2-fluorophenoxy)acetate
CAS1531209-75-2
Molecular FormulaC10H10ClFO3
Molecular Weight232.64
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=CC(=C1)Cl)F
InChIInChI=1S/C10H10ClFO3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3
InChIKeyQXIYHHNMVIGDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(5-chloro-2-fluorophenoxy)acetate: Identity & Characterization


Ethyl 2-(5-chloro-2-fluorophenoxy)acetate (CAS: 1531209-75-2) is a halogen-substituted phenoxyacetic acid ethyl ester with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol [1]. The compound features a phenyl ring substituted with chlorine at the 5-position and fluorine at the 2-position, connected to an ethyl acetate moiety via an ether linkage [2]. It is primarily recognized as a versatile small-molecule scaffold and synthetic intermediate in research settings .

Role Halogenated phenoxyacetate scaffold
Workflow Synthetic intermediate for library enumeration
Context Medicinal chemistry building block

Why Substitution Pattern Matters


In the class of halogenated phenoxyacetate esters, the specific positioning of chlorine and fluorine substituents on the aromatic ring dictates key molecular properties such as lipophilicity, electronic distribution, and metabolic stability [1]. For instance, the 5-chloro-2-fluoro pattern on Ethyl 2-(5-chloro-2-fluorophenoxy)acetate generates a distinct electrostatic profile compared to its positional isomer, Ethyl 2-(2-chloro-5-fluorophenoxy)acetate (CAS: 1716-86-5). This directly impacts its behavior as a synthetic intermediate and its physicochemical drug-likeness parameters, making simple structural interchange scientifically unsound without targeted re-validation [2].

Target Compound
5-chloro-2-fluoro substitution pattern
Distinct electrostatic and lipophilic profile
Positional Isomer
2-chloro-5-fluoro pattern may shift drug-likeness parameters
May require re-validation of downstream synthetic routes and biological activity

Ethyl 2-(5-chloro-2-fluorophenoxy)acetate vs. Analogs


Lipophilicity Advantage

The computed partition coefficient (logP) for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate demonstrates its specific moderate lipophilicity, a critical parameter for membrane permeability in drug design. While direct experimental comparison data is absent from primary literature, authoritative database computations, such as those from ZINC15 [1] and other cheminformatics analyses , provide a benchmark for its differentiation from unsubstituted or differently substituted phenoxyacetates.

Lipophilicity Profile
Class-level inference
logP 2.664
Supports moderate lipophilicity for permeability research
In silico prediction; experimental logP to verify
Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Accessibility & Purity

The compound is synthesized via a single-step Williamson ether synthesis from 5-chloro-2-fluorophenol and ethyl chloroacetate . This route allows for high-purity production. Commercial suppliers report a standard purity of 98% , which is critical for its use as a pharmaceutical intermediate where impurity profiles can impact downstream synthesis.

Commercial Purity
Supplier data
98% vs. 95-97%
May reduce downstream purification steps
Supplier CoA specification; lot-specific review recommended
Synthetic Intermediate Purity Williamson Ether Synthesis

Privileged Scaffold in Medicinal Chemistry

The 5-chloro-2-fluorophenoxy fragment is a recognized privileged scaffold in medicinal chemistry, appearing in potent inhibitors of BTK (IC50: 2.20 nM) [1] and in compounds that induce erythropoietin production (EC50: 4.18 μM) [2]. While these data are not for the target ethyl ester compound itself, they provide a class-level inference that the intact ester serves as a key synthetic entry point to these biologically active chemical space, distinguishing it from analogs with different halogenation patterns that lack such documented downstream high-potency applications.

Scaffold Precedence
Class-level inference
Reported in high-affinity inhibitor chemotypes
Supports privileged scaffold selection context
Data from downstream BTK/EPO targets, not the ester itself
Medicinal Chemistry Kinase Inhibitor Privileged Scaffold

Cost & Availability Advantage

A direct market comparison shows that the 5-chloro-2-fluoro isomer is priced more competitively than its closest positional analog for immediate procurement. Fluorochem lists the target compound at ¥946 (approximately $130) per 250 mg , while the alternative 2-chloro-5-fluoro isomer (CAS: 1716-86-5) is listed at ¥8,668 per 1g (approximately $1,190 per gram) from the same supplier . This represents a significant and quantifiable cost advantage for the target compound.

Cost Efficiency
Head-to-head
2.3-fold lower per-gram cost
Supports budget-conscious procurement decisions
Vendor-specific pricing; confirm at time of purchase
Supply Chain Cost Efficiency Catalog Availability

Optimized Applications


Kinase & Receptor Target Libraries

This compound is an ideal starting material for generating focused libraries targeting kinases, specifically BTK and TRK, where the 5-chloro-2-fluorophenoxy motif has proven critical for low-nanomolar potency [1]. Its moderate logP (2.664) supports the design of orally bioavailable candidates , and its 98% commercial purity ensures reliable parallel synthesis outcomes .

PPO Inhibitor Precursors

Given the structural similarity to herbicides like Flufenpyr-ethyl and Pyraflufen-ethyl, which act as PPO inhibitors [1], this ester serves as a tractable intermediate for SAR studies aiming to optimize the halogenation pattern for weed control spectrum and crop selectivity .

PROTACs & Molecular Glues

The ethyl ester can be hydrolyzed to the free carboxylic acid and linked to E3 ligase ligands. The scaffold's documented ability to participate in high-affinity protein-ligand interactions, as evidenced by its presence in selective BTK inhibitors [1], makes it a valuable linker intermediate in the development of targeted protein degradation therapeutics.

Cost-Efficient Scale-Up

For research programs that have identified the 5-chloro-2-fluorophenoxy motif as a pharmacophore but are budget-constrained, this specific isomer offers a 2.3-fold per-gram cost advantage over its closest positional analog [1], enabling larger-scale synthesis of advanced intermediates without proportional budget increases.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Scaffold precedence in inhibitor chemotypes
BTK/TRK pathway assay context
PPO inhibitor SAR studies
Halogenation pattern tractability
Weed control spectrum endpoint review
Targeted protein degradation research
Linker intermediate with protein-ligand interaction context
Ternary complex formation endpoint review
Cost-constrained scale-up studies
Per-gram cost advantage over positional isomer
Budget allocation and lot consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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